

## potential off-target effects of dCBP-1

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Compound of Interest				
Compound Name:	dCBP-1			
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## dCBP-1 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **dCBP-1**, a potent and selective heterobifunctional degrader of p300/CBP.

## **Frequently Asked Questions (FAQs)**

Q1: What are the primary on-target effects of dCBP-1?

A1: **dCBP-1** is designed to induce the degradation of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3][4][5] It achieves this by hijacking the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[2][6] This targeted degradation is exceptionally potent in killing multiple myeloma cells by ablating the enhancer activity that drives MYC oncogene expression. [1][5][6][7]

Q2: What are the known or potential off-target effects of dCBP-1?

A2: While **dCBP-1** is highly selective for p300/CBP, some off-target effects have been reported, particularly with prolonged exposure. These include:

• Proteome-wide changes: At longer time points (e.g., 6 hours), **dCBP-1** can cause significant changes to the broader proteome.[8]



- Degradation of IKZF1 and IKZF3: Prolonged treatment with dCBP-1 has been shown to decrease the levels of the lymphoid transcription factors IKZF1 and IKZF3.[4]
- Modulation of other cellular proteins: Proteomics analysis has identified other proteins that
  may be affected by dCBP-1 treatment, such as the alternative splicing regulator NOVA2.[4]

Q3: How does the off-target profile of dCBP-1 compare to other p300/CBP degraders?

A3: A comparative proteomic study showed that **dCBP-1** causes a more significant perturbation of the proteome than the paralogue-selective EP300 degrader, MC-1.[4] This suggests that while potent, **dCBP-1** may have a broader off-target profile than more specifically designed degraders.

## **Troubleshooting Guides**

## Problem 1: Unexpected cellular phenotype observed after dCBP-1 treatment.

- Possible Cause 1: Off-target effects due to prolonged exposure.
  - Troubleshooting Step: Reduce the treatment duration. Time-course experiments show near-complete degradation of p300/CBP within one to two hours.[1] Shorter incubation times can minimize off-target effects while still achieving effective on-target degradation.
- Possible Cause 2: Off-target effects due to high concentration.
  - Troubleshooting Step: Perform a dose-response experiment to determine the minimal effective concentration for p300/CBP degradation in your cell line. Treatment with dCBP-1 in the range of 10-1000 nM has been shown to be effective.[1]
- Possible Cause 3: Cell line-specific off-target effects.
  - Troubleshooting Step: Validate key phenotypic observations in a different cell line to confirm that the effect is not cell-type specific.

# Problem 2: Observing degradation of proteins other than p300/CBP.



- Possible Cause 1: "Hook effect" at high concentrations.
  - Troubleshooting Step: High concentrations of PROTACs can sometimes lead to the formation of binary complexes (dCBP-1 with either p300/CBP or CRBN) instead of the productive ternary complex, which can affect specificity. Titrate dCBP-1 to a lower concentration.
- Possible Cause 2: Known off-target degradation.
  - Troubleshooting Step: If you observe degradation of IKZF1 or IKZF3, this is a known off-target effect with prolonged treatment.[4] Consider shorter time points for your experiment.
     For other unexpected protein degradation, consult the proteomics data below and consider it a potential off-target.

## **Quantitative Data Summary**

The following tables summarize quantitative data on **dCBP-1**'s effects from proteomic analyses.

Table 1: Proteome-wide analysis of dCBP-1 treatment in HAP1 cells.

Protein	Log2 Fold Change (dCBP-1/DMSO)	p-value	Putative Classification
EP300	-2.5	< 0.001	On-target
CREBBP	-2.3	< 0.001	On-target
NOVA2	-0.6	< 0.05	Potential Off-target
Other significantly altered proteins			

Data is illustrative and compiled from qualitative descriptions in the search results. For precise values, refer to the original publication.[4]

## **Experimental Protocols**

**Protocol 1: Proteomics Analysis of dCBP-1 Treated Cells** 



This protocol outlines a general workflow for identifying off-target proteins of **dCBP-1** using mass spectrometry-based proteomics.

- · Cell Culture and Treatment:
  - Culture cells (e.g., HAP1, MM1.S) to 70-80% confluency.
  - Treat cells with dCBP-1 at the desired concentration (e.g., 250 nM) and for the desired time (e.g., 6 hours).
     [7] Include a vehicle control (DMSO).
- Cell Lysis and Protein Extraction:
  - Harvest cells and wash with ice-cold PBS.
  - Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
  - Sonicate the lysate to shear DNA and ensure complete lysis.
  - Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
- Protein Digestion:
  - Quantify protein concentration using a BCA assay.
  - Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
  - Digest proteins into peptides overnight using trypsin.
- Peptide Cleanup and Labeling (Optional):
  - Clean up peptides using solid-phase extraction (e.g., C18 cartridges).
  - For quantitative proteomics, label peptides with tandem mass tags (TMT).
- LC-MS/MS Analysis:
  - Analyze peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.



#### Data Analysis:

- Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
- Perform statistical analysis to identify proteins with significant changes in abundance between dCBP-1 and vehicle-treated samples.

# Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

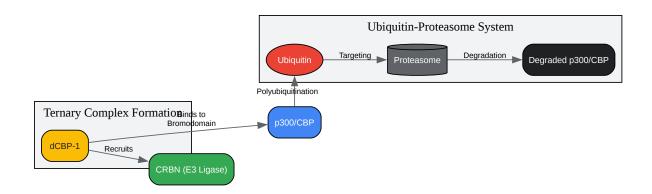
CETSA can be used to confirm the engagement of **dCBP-1** with its targets and potential off-targets in a cellular context.

- Cell Treatment:
  - Treat intact cells with **dCBP-1** or vehicle control for a specified time (e.g., 1 hour).
- Thermal Challenge:
  - Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
- Cell Lysis and Fractionation:
  - Lyse the cells by freeze-thaw cycles.
  - Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
- Protein Detection:
  - Analyze the soluble fraction by Western blotting or other protein detection methods (e.g., ELISA) using antibodies specific to the target protein (p300, CBP) and suspected off-target proteins.
- Data Analysis:



 Quantify the amount of soluble protein at each temperature. Ligand binding will typically increase the thermal stability of the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.

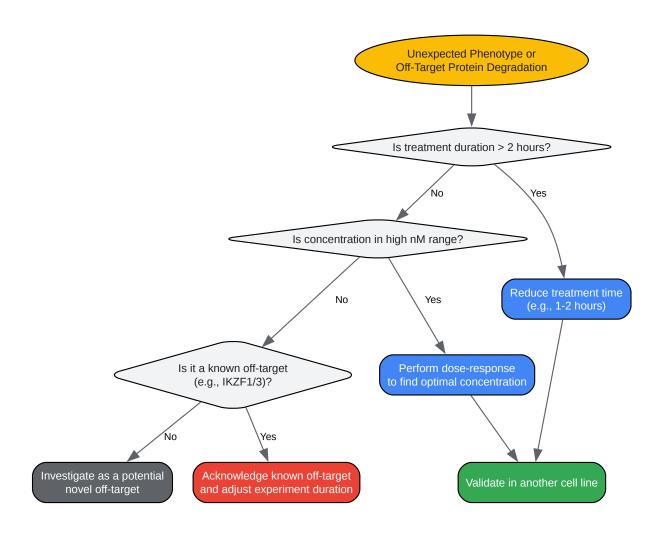
### **Visualizations**



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Caption: Mechanism of action of dCBP-1 leading to p300/CBP degradation.





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Caption: Troubleshooting workflow for **dCBP-1** off-target effects.

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